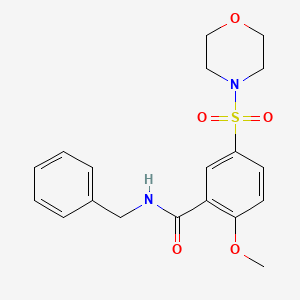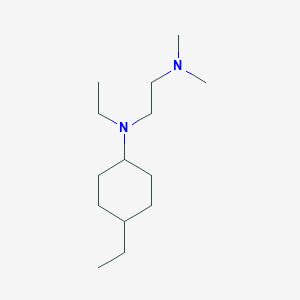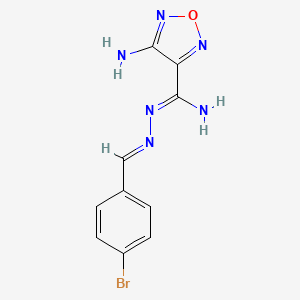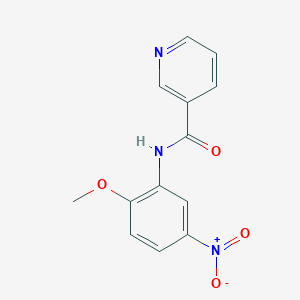
3,5-difluoro-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-(3-methoxyphenyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a synthetic compound that has been synthesized using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
3,5-difluoro-N-(3-methoxyphenyl)benzamide exerts its biological effects by inhibiting various enzymes and proteins involved in cellular processes such as cell growth, inflammation, and apoptosis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound also inhibits the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cell survival. Additionally, this compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3,5-difluoro-N-(3-methoxyphenyl)benzamide has several advantages for lab experiments, including its easy synthesis and purification, as well as its high potency and selectivity for its target enzymes and proteins. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
3,5-difluoro-N-(3-methoxyphenyl)benzamide has several potential future directions for research, including its potential applications in the treatment of various cancers, neurodegenerative diseases, and inflammatory disorders. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, new synthetic methods and derivatives of this compound may be developed to improve its potency and selectivity for its target enzymes and proteins.
Synthesis Methods
3,5-difluoro-N-(3-methoxyphenyl)benzamide can be synthesized using various methods, including the reaction of 3,5-difluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,5-difluoroaniline with 3-methoxybenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
3,5-difluoro-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
3,5-difluoro-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-13-4-2-3-12(8-13)17-14(18)9-5-10(15)7-11(16)6-9/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMQLJXKRAFQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)


![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)


![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)



